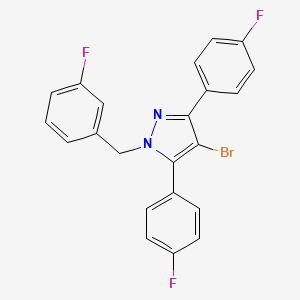
4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is a synthetic organic compound characterized by its complex structure featuring a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER typically involves multi-step reactions. The initial step often includes the synthesis of 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole, followed by its reaction with phenyl methyl ether. Key reagents may include chloroform, dimethoxybenzene derivatives, and pyrazole intermediates. Precise conditions such as temperature control, pH adjustments, and catalysts are crucial to ensure high yield and purity.
Industrial Production Methods: Industrial-scale production might employ more efficient catalytic processes and optimized reaction pathways to reduce costs and improve environmental sustainability. Continuous flow reactions and the use of green solvents are potential advancements in the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation, where the ether or aromatic ring may be modified to introduce functional groups such as hydroxyl or carbonyl.
Reduction: Reduction processes might target the pyrazole ring or chloro substituents, potentially generating different derivatives.
Substitution: Substitution reactions, especially on the aromatic rings, can lead to a variety of new compounds, introducing different groups like alkyl, nitro, or halogens.
Common Reagents and Conditions: Reagents like sodium borohydride for reduction, or potassium permanganate for oxidation, are typically used. Conditions such as acidic or basic environments, and specific solvents like methanol or dichloromethane, play a crucial role.
Major Products: The products of these reactions vary widely depending on the specific conditions but may include hydroxylated, alkylated, or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-{[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER has shown utility in several research areas:
Chemistry: Its unique structure makes it a subject of study for new synthetic methodologies and as a building block for complex organic molecules.
Biology: It is explored for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: The compound’s structure is studied for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Wirkmechanismus
The compound interacts at a molecular level through its functional groups:
Molecular Targets: Possible targets include enzymes with binding sites compatible with the pyrazole ring.
Pathways Involved: It might modulate pathways related to oxidative stress or specific signaling cascades in cells, affecting cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds like:
3-{[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENOL
3-{[4-FLUORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER
3-{[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER stands out due to its specific chloro substituents and methyl ether group, which confer unique reactivity and potential applications. Similar compounds may share core structures but differ in functional groups, affecting their chemical behavior and utility.
There you have it—a detailed dive into the world of 3-{[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER! If there’s anything more you’d like to explore about this fascinating compound, just let me know.
Eigenschaften
Molekularformel |
C27H27ClN2O5 |
|---|---|
Molekulargewicht |
495.0 g/mol |
IUPAC-Name |
4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(3-methoxyphenyl)methyl]pyrazole |
InChI |
InChI=1S/C27H27ClN2O5/c1-31-20-8-6-7-17(13-20)16-30-27(19-10-12-22(33-3)24(15-19)35-5)25(28)26(29-30)18-9-11-21(32-2)23(14-18)34-4/h6-15H,16H2,1-5H3 |
InChI-Schlüssel |
QQNQFIHKUKMDIY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)OC)C4=CC(=C(C=C4)OC)OC)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10927795.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927799.png)

![1-benzyl-6-cyclopropyl-N-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927802.png)
![2-({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B10927816.png)
![11-cyclopropyl-13-(difluoromethyl)-4-(prop-2-enylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one](/img/structure/B10927821.png)
![2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10927827.png)
![N-[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10927834.png)
![2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10927842.png)
![7-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10927852.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927856.png)
![1-ethyl-3-methyl-6-(4-methylphenyl)-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927876.png)
![3,5-bis(3-bromophenyl)-4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10927879.png)
![[7-(4-Chlorophenyl)-5-(difluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](4-fluorophenyl)methanone](/img/structure/B10927884.png)
